

In-depth Technical Guide: Solubility and Stability of XM-U-14

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Compound of Interest

Compound Name: XM-U-14

Cat. No.: B15542088

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Introduction

This document provides a detailed analysis of the solubility and stability of the novel compound **XM-U-14**. The data presented herein is crucial for understanding its developability as a potential therapeutic agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for all key experiments are provided.

Solubility Profile of XM-U-14

The solubility of a compound is a critical determinant of its absorption and bioavailability. Extensive solubility testing of **XM-U-14** was conducted across a range of pharmaceutically relevant solvents and pH conditions.

Aqueous Solubility

The intrinsic aqueous solubility of **XM-U-14** was determined to be low. The following table summarizes the solubility in various aqueous buffers.

Buffer System	pH	Temperature (°C)	Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)	7.4	25	1.2 ± 0.3
Citrate Buffer	3.0	25	0.5 ± 0.1
Citrate Buffer	5.0	25	0.8 ± 0.2
Bicarbonate Buffer	9.0	25	1.5 ± 0.4

Experimental Protocol: Aqueous Solubility Determination

A saturated solution of **XM-U-14** was prepared by adding an excess of the compound to each buffer system. The suspensions were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. Following equilibration, the samples were centrifuged at 10,000 rpm for 15 minutes. The supernatant was then carefully collected, filtered through a 0.22 µm PVDF filter, and the concentration of **XM-U-14** was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Solubility in Organic Solvents

The solubility of **XM-U-14** was also evaluated in common organic solvents used in formulation development.

Solvent	Temperature (°C)	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	25	> 100
Ethanol	25	15.7 ± 2.1
Propylene Glycol	25	5.2 ± 0.8
Polyethylene Glycol 400 (PEG 400)	25	25.3 ± 3.5

Experimental Protocol: Organic Solvent Solubility Determination

Similar to the aqueous solubility protocol, an excess of **XM-U-14** was added to each organic solvent. The mixtures were vortexed and then sonicated for 10 minutes to aid dissolution. The samples were then placed in a shaker at 25°C for 24 hours. After reaching equilibrium, the solutions were centrifuged and the supernatant was analyzed by HPLC to determine the concentration of the dissolved compound.

Stability Profile of XM-U-14

Understanding the stability of **XM-U-14** under various stress conditions is essential for defining its shelf-life and storage requirements.

pH Stability

The stability of **XM-U-14** was assessed across a pH range from 1 to 9.

pH	Buffer	Temperature (°C)	Time (hours)	Remaining Compound (%)
1.0	HCl	37	24	92.5 ± 1.8
3.0	Citrate	37	24	98.1 ± 0.9
5.0	Citrate	37	24	99.2 ± 0.5
7.4	PBS	37	24	99.5 ± 0.3
9.0	Bicarbonate	37	24	85.3 ± 2.5

Experimental Protocol: pH Stability Assessment

A stock solution of **XM-U-14** was prepared in DMSO and then diluted into the respective buffers to a final concentration of 10 µg/mL. The solutions were incubated at 37°C. Aliquots were withdrawn at specified time points (0, 2, 4, 8, 12, and 24 hours), and the concentration of the remaining **XM-U-14** was determined by HPLC.

Thermal Stability

The effect of temperature on the stability of solid **XM-U-14** was investigated.

Temperature (°C)	Time (weeks)	Remaining Compound (%)
40	4	98.7 ± 1.1
60	4	95.2 ± 2.3
80	4	88.6 ± 3.1

Experimental Protocol: Thermal Stability Assessment

Solid samples of **XM-U-14** were stored in controlled temperature chambers. At the end of the study period, the samples were dissolved in a suitable solvent, and the purity was assessed by HPLC to determine the percentage of the remaining parent compound.

Photostability

The stability of **XM-U-14** under light exposure was evaluated according to ICH guidelines.

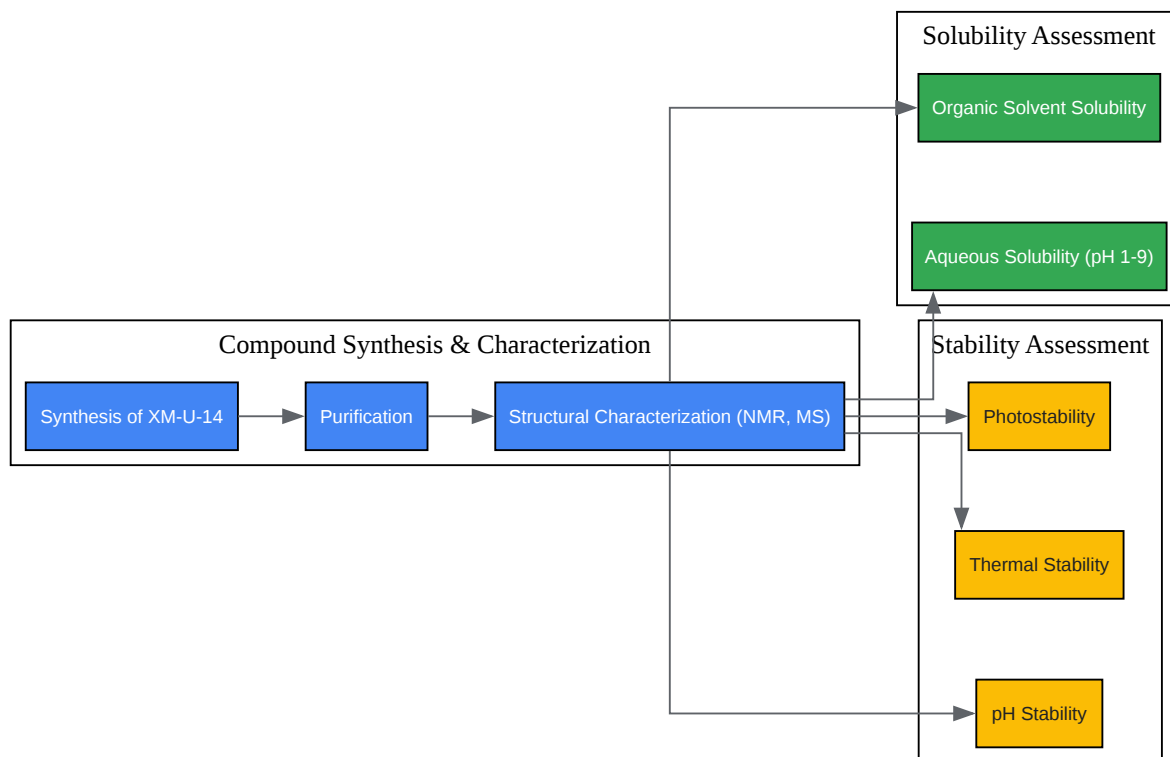
Light Condition	Time (hours)	Remaining Compound (%)
Cool White Fluorescent	24	96.4 ± 2.0
Near UV	24	94.8 ± 2.5

Experimental Protocol: Photostability Assessment

Solid **XM-U-14** was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Samples were analyzed by HPLC at the end of the exposure period.

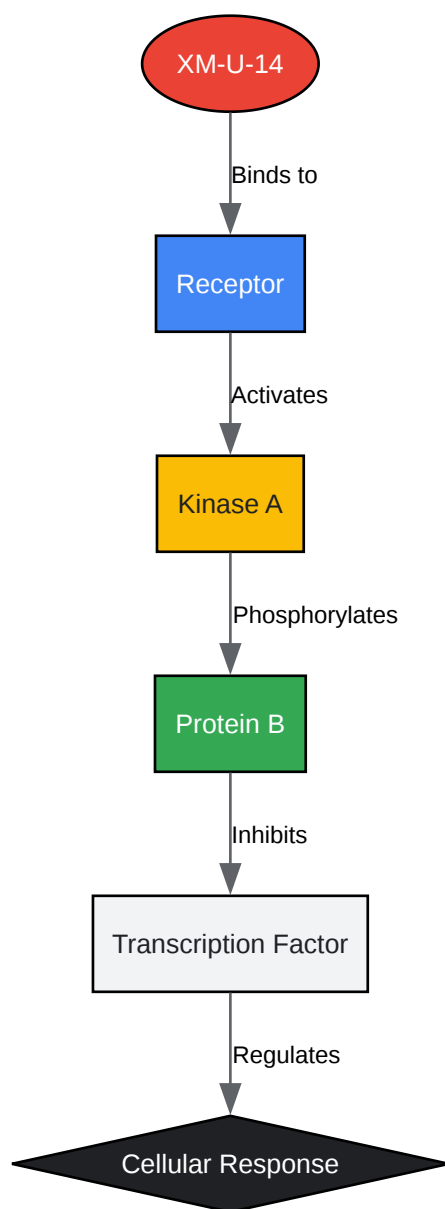
Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which **XM-U-14** may act and the processes for its evaluation, the following diagrams are provided.



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Caption: Experimental workflow for the physicochemical characterization of **XM-U-14**.



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